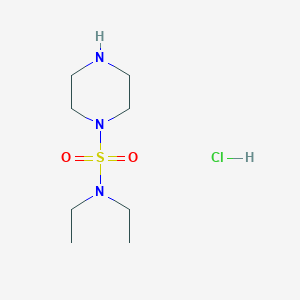

1-Diethylsulfamoylpiperazine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives has seen significant developments in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach focuses on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .Aplicaciones Científicas De Investigación

1. Detection in Biological Fluids

Hetrazan (1-diethylcarbamyl-4-methylpiperazine hydrochloride) has been used in the treatment of filariasis. A method was developed to estimate Hetrazan in biological fluids, using a general method for determining organic bases, involving forming a colored salt of the base with a dye and extracting it into a solvent in which the dye is insoluble (Lubran, 1950).

2. Antidiabetic Applications

Arylsulfonamidothiazoles, which exert action through selective inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) enzyme, have shown potential as antidiabetic drugs. Compounds related to 1-Diethylsulfamoylpiperazine hydrochloride have demonstrated effectiveness in reducing glucose levels in diabetic mice, supporting the relevance of the 11beta-HSD1 enzyme as a target for type 2 diabetes treatment (Barf et al., 2002).

3. Intermediate in Pharmaceutical Synthesis

Monoalkoxysubstituted phenylpiperazine hydrochlorides, which are important intermediates in substituted phenylpiperazine drugs, have been synthesized using diethanolamine as the starting material. These compounds have significant applications in pharmaceutical synthesis (Bai Bao-qing, Yu Mu, & Xiao Zhi-hui, 2004).

4. Role in Chemical Reactions

In electrochemical studies, the oxidation of certain derivatives has been observed in the presence of arylsulfinic acids, leading to the formation of new phenylpiperazine derivatives. This demonstrates the versatility of 1-Diethylsulfamoylpiperazine hydrochloride and related compounds in various chemical reactions (Nematollahi & Amani, 2011).

5. Antidepressant and Anxiolytic Effects

Phenylpiperazine derivatives, including 1-Diethylsulfamoylpiperazine hydrochloride, have been investigated for their antidepressant and anxiolytic effects in animal models. These studies have contributed to understanding the potential of these compounds in treating depression and anxiety (Pytka et al., 2015).

Propiedades

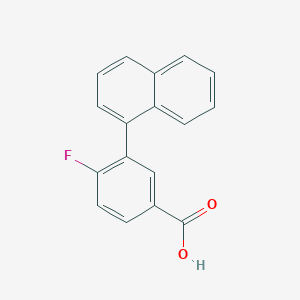

IUPAC Name |

N,N-diethylpiperazine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O2S.ClH/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11;/h9H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGYFAAXYBCFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Diethylsulfamoylpiperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1439845.png)

![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid](/img/structure/B1439851.png)